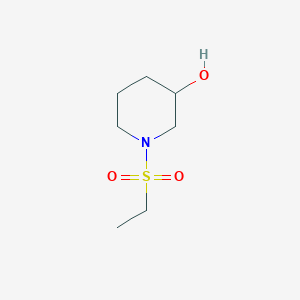

1-(Ethanesulfonyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLHMBMYVAAKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethanesulfonyl Piperidin 3 Ol and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine core can be achieved through several distinct approaches, each offering unique advantages in terms of substrate scope, stereocontrol, and reaction conditions. These methods include the reduction of pyridine precursors, cyclization reactions of linear substrates, and multi-component reactions that assemble the ring in a single step.

A primary and well-established method for synthesizing piperidines is the hydrogenation of corresponding pyridine derivatives. nih.gov This fundamental process can be accomplished using various catalytic systems and hydrogen sources.

Catalytic hydrogenation often involves the use of transition metal catalysts such as rhodium, ruthenium, iridium, and palladium. nih.gov These reactions can sometimes require harsh conditions, including high temperatures and pressures. nih.gov For instance, rhodium on carbon (Rh/C) has been used for the complete hydrogenation of aromatic rings, including pyridines, under 5 atm of H₂ pressure in water. organic-chemistry.org More recently, rhodium oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a broad range of unprotected pyridines under milder conditions (5 bar H₂, 40 °C). rsc.org

Transfer hydrogenation represents an alternative that avoids the use of high-pressure hydrogen gas. dicp.ac.cn This technique utilizes hydrogen donors like formic acid/triethylamine (B128534) mixtures or ammonium formate. dicp.ac.cnorganic-chemistry.org A rhodium-catalyzed reductive transamination reaction employs a formic acid/triethylamine mixture to convert pyridinium salts into chiral piperidines. dicp.ac.cn Another approach uses palladium on carbon with ammonium formate to efficiently reduce pyridine N-oxides to piperidines. organic-chemistry.org Additionally, metal-free transfer hydrogenation has been achieved using borane catalysts with ammonia borane as the hydrogen source. organic-chemistry.org

The reduction of a pre-existing carbonyl group within the ring, such as in 3-piperidone, is a direct route to 3-hydroxypiperidine (B146073). ketonepharma.com This transformation is commonly carried out using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. ketonepharma.com For stereoselective synthesis, enzymatic and biocatalytic methods are employed. Ketoreductase enzymes, for example, can asymmetrically reduce N-Boc-3-piperidone to yield enantiomerically pure (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various drugs. mdpi.comchemicalbook.com

| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Rhodium Oxide (Rh₂O₃) | H₂ (5 bar) | Unprotected Pyridines | Mild conditions, broad substrate scope. | rsc.org |

| [RhCp*Cl₂]₂ / KI | Formic acid/Triethylamine | Pyridinium Salts | Asymmetric transfer hydrogenation. | dicp.ac.cn |

| Palladium on Carbon (Pd/C) | Ammonium Formate | Pyridine N-oxides | Mild conditions, avoids strong acids. | organic-chemistry.org |

| Borane Catalyst | Ammonia Borane | Pyridines | Metal-free transfer hydrogenation. | organic-chemistry.org |

| Ketoreductase | NAD(P)H (regenerated) | N-Boc-3-piperidone | High enantioselectivity for chiral alcohols. | mdpi.comchemicalbook.com |

Cyclization reactions, which form the piperidine ring from an acyclic precursor, are broadly categorized as either intramolecular or intermolecular.

In intramolecular cyclization, the linear substrate already contains all the necessary atoms, including the nitrogen, to form the ring. nih.gov The reaction involves the formation of a new carbon-nitrogen or carbon-carbon bond. nih.gov

Various strategies can initiate this ring closure:

Hydroamination: This involves the addition of an N-H bond across a carbon-carbon multiple bond. Gold(I)-catalyzed intramolecular hydroamination of allenes can produce vinyl piperidines enantioselectively. organic-chemistry.org Palladium catalysts have been used for the intramolecular hydroamination of unactivated alkenes at room temperature. organic-chemistry.org

Radical Cyclization: Radical reactions provide another powerful route. A radical can be generated on a linear amino-alkene or alkyne, which then attacks the double or triple bond to form the six-membered ring. nih.gov For example, 1,6-enynes can undergo intramolecular radical cyclization initiated by triethylborane to form polysubstituted piperidines. nih.gov

Reductive Amination/Cyclization: A reductive hydroamination/cyclization cascade of alkynes can be mediated by an acid, which generates an iminium ion that is subsequently reduced to form the piperidine ring. nih.gov

Intermolecular annulation involves the formation of the piperidine ring from two or more separate components. nih.gov These strategies often involve cycloaddition reactions where a certain number of atoms from each component contribute to the new ring.

[4+2] Annulation: This strategy, analogous to the Diels-Alder reaction, combines a four-atom component with a two-atom component. Tunable [4+2] annulation protocols have been developed for piperidine synthesis directly from olefins and simple bifunctional reagents. nih.govrsc.org The reaction mechanism, whether radical or polar, can be controlled by adjusting reaction conditions such as the halogenating reagents and solvent. nih.gov

[5+1] Annulation: This approach combines a five-atom chain with a single-atom component. A notable example is the "hydrogen borrowing" [5+1] annulation method, which uses an iridium(III) catalyst. nih.gov The mechanism involves a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction to form two new C-N bonds, enabling stereoselective synthesis. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot synthesis to form a product that contains portions of all the starting materials. taylorfrancis.com This approach offers significant advantages in terms of atom economy and operational simplicity for constructing highly functionalized piperidines. taylorfrancis.comresearchgate.net

Several MCRs for piperidine synthesis have been reported:

A pseudo five-component reaction can synthesize substituted piperidines from aromatic aldehydes, anilines, and alkyl acetoacetates under reflux in ethanol. researchgate.net This reaction has been catalyzed by a dual-functional ionic liquid. researchgate.net

Another pseudo five-component strategy combines aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate structurally diverse piperidines. acs.org

Biocatalysis has also been applied to MCRs. The first biocatalytic synthesis of piperidines was achieved using an immobilized lipase from Candida antarctica (CALB) to catalyze the reaction of benzaldehyde, aniline, and an acetoacetate ester. rsc.org

A stereoselective three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids. rsc.org This reaction uses a 1,3-bis-silylenol ether, various aldehydes, and a chiral amine to produce chiral dihydropyridinone intermediates, which are versatile precursors for a range of piperidine compounds. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Reference |

|---|---|---|---|

| Pseudo Five-Component | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Dual-functional ionic liquid, Ethanol, Reflux | researchgate.net |

| Pseudo Five-Component | Aromatic Aldehydes, Ammonium Acetate, β-Nitrostyrenes, Meldrum's Acid | One-pot reaction | acs.org |

| Three-Component Biocatalytic | Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized CALB | rsc.org |

| Three-Component Vinylogous Mannich | Aldehydes, Chiral α-methyl benzylamine, 1,3-bis-trimethylsily enol ether | Sn(OTf)₂, DCM, -78 °C to 0 °C | rsc.org |

Cyclization Reactions for Piperidine Core Formation

Installation of the Ethanesulfonyl Group

Once the 3-hydroxypiperidine core is synthesized, the final step is the installation of the ethanesulfonyl group onto the piperidine nitrogen. This transformation is a sulfonamidation reaction.

The standard procedure involves reacting the secondary amine of the piperidin-3-ol with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. The synthesis of the JAK inhibitor drug Baricitinib provides a well-documented industrial precedent for this type of transformation. nih.govresearchgate.net In the synthesis of Baricitinib intermediates, an azetidine ring (a four-membered nitrogen heterocycle) is deprotected to reveal a secondary amine, which is then reacted with ethanesulfonyl chloride to form the corresponding ethanesulfonamide. researchgate.net This same principle is directly applicable to the N-sulfonylation of 3-hydroxypiperidine to yield the target compound, 1-(ethanesulfonyl)piperidin-3-ol. It may be necessary to protect the hydroxyl group at the C-3 position prior to the sulfonylation step to prevent side reactions, followed by a final deprotection step.

N-Sulfonylation Protocols

The introduction of a sulfonyl group onto the nitrogen atom of a piperidine ring, known as N-sulfonylation, is a fundamental transformation in the synthesis of 1-(ethanesulfonyl)piperidin-3-ol and its analogues. This reaction typically involves the coupling of a piperidine derivative, such as 3-hydroxypiperidine, with an appropriate sulfonylating agent, most commonly ethanesulfonyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Common protocols utilize amine bases like triethylamine or pyridine in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF). nih.gov For instance, the synthesis of related N-sulfonylated piperidines has been achieved by reacting the piperidine with a substituted benzenesulfonyl chloride under controlled pH conditions in an aqueous medium. nih.gov In other examples, the deprotection of a Boc-protected amine precursor is followed by immediate reaction with ethanesulfonyl chloride to yield the desired N-sulfonylated product, often in high yield without the need for extensive purification. researchgate.netscienceopen.com The choice of base and solvent is crucial and can be optimized to improve reaction efficiency and yield.

Optimization of Reaction Conditions for Ethanesulfonyl Introduction

The efficiency of the N-sulfonylation reaction is highly dependent on the specific conditions employed. Optimization studies focus on variables such as the choice of coupling reagent, base, solvent, and temperature to maximize the yield and purity of the desired product.

For analogous amide bond formations, which share mechanistic similarities with sulfonamide formation, extensive screening of reaction parameters has proven effective. researchgate.net A model optimization study might evaluate various bases and solvents. Dichloromethane (DCM) is often identified as a superior solvent compared to dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net The choice of base is also critical; for example, N-methylimidazole (NMI) has been shown to provide higher yields than common bases like triethylamine (TEA) in certain coupling reactions. researchgate.net The coupling agent itself can also be varied, with reagents like sulfuryl chloride (SO₂Cl₂) or methanesulfonyl chloride (MsCl) being potential alternatives to ethanesulfonyl chloride, sometimes resulting in satisfactory yields. researchgate.net A systematic approach to optimizing these parameters is essential for developing a robust and high-yielding synthesis.

| Entry | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | SOCl₂ | NMI | DCM | 85 | researchgate.net |

| 2 | SO₂Cl₂ | NMI | DCM | 92 | researchgate.net |

| 3 | SO₂Cl₂ | TEA | DCM | Lower Yield | researchgate.net |

| 4 | SO₂Cl₂ | NMI | DMF | Lower Yield | researchgate.net |

| 5 | SO₂Cl₂ | NMI | THF | Lower Yield | researchgate.net |

| 6 | MsCl | NMI | DCM | Satisfactory | researchgate.net |

Stereoselective Synthesis of the 3-Hydroxyl Stereocenter

Controlling the absolute configuration of the hydroxyl group at the C3 position of the piperidine ring is a critical challenge in synthesizing chiral analogues of 1-(ethanesulfonyl)piperidin-3-ol. The stereochemistry at this center can significantly influence the biological activity of the molecule. chemicalbook.com Consequently, a variety of stereoselective synthetic strategies have been developed to access enantiomerically pure or enriched 3-hydroxypiperidines.

Chiral Auxiliaries and Catalysis in Stereocontrolled Synthesis

One effective strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the diastereoselective synthesis of piperidine derivatives. researchgate.net This approach leverages the inherent steric and stereoelectronic properties of the carbohydrate to control the facial selectivity of reactions, such as nucleophilic additions. researchgate.net Similarly, chiral 1,3-oxazolidines, often derived from enantiopure amino alcohols like (R)-phenylglycinol, can be used to direct the diastereoselective addition of Grignard reagents, establishing key stereocenters in piperidine precursors. unair.ac.idacs.org

Asymmetric catalysis offers an alternative, more atom-economical approach. For example, a catalytic, enantioselective δ C-H cyanation of acyclic amines has been developed using a chiral copper catalyst. nih.gov This method intercepts an N-centered radical relay to form enantioenriched δ-amino nitriles, which serve as precursors to a variety of chiral piperidines. nih.gov

Asymmetric Approaches to 3-Hydroxylated Piperidines

Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material. A prominent approach for synthesizing chiral 3-hydroxylated piperidines is the asymmetric reduction of a corresponding ketone, N-substituted-3-piperidone. Biocatalysis, using enzymes or whole-cell systems, is particularly powerful for this transformation due to its high enantioselectivity and mild reaction conditions. chemicalbook.com

Various ketoreductases (KREDs) and aldo-keto reductases (AKRs) have been identified that can reduce N-Boc-3-piperidone to the corresponding (S)-N-Boc-3-hydroxypiperidine with excellent enantiomeric excess (e.e.). mdpi.comnih.gov These enzymatic systems often require a cofactor, such as NADPH or NADH, which is regenerated in situ using a secondary enzyme system like glucose dehydrogenase (GDH) or formate dehydrogenase. mdpi.comgoogle.com Baker's yeast has also been demonstrated as a cost-effective and environmentally friendly biocatalyst for the stereoselective reduction of prochiral piperidinones. nottingham.ac.uk

| Biocatalyst | Cofactor System | Product | Yield (%) | Enantiomeric Excess (e.e. %) | Reference |

|---|---|---|---|---|---|

| Ketoreductase (KRED 110) | NAD⁺/Triethanolamine HCl buffer | (S)-1-Boc-3-hydroxypiperidine | High Conversion | High | |

| Coexpressed KRED and GDH | NADP⁺/Glucose | (S)-N-Boc-3-hydroxypiperidine | >99 (Conversion) | >99 | mdpi.com |

| Aldo-keto reductase (AKR-43) | GDH for cofactor recycling | (S)-N-Boc-3-hydroxypiperidine | High Efficiency | >99 | nih.gov |

| Baker's Yeast | Endogenous | (S)-1-Boc-3-hydroxypiperidine | - | - |

Beyond biocatalysis, transition-metal-catalyzed reactions provide powerful asymmetric routes. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to convert pyridine derivatives into enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. snnu.edu.cnorganic-chemistry.org

Diastereoselective Routes in Piperidine Synthesis

Diastereoselective synthesis is employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing ones. These methods are crucial for constructing complex, polysubstituted piperidines.

One such strategy involves the diastereoselective epoxidation of substituted tetrahydropyridines. The resulting epoxides can then undergo regioselective ring-opening with various nucleophiles to install functionality with a defined stereochemical relationship. acs.org Another approach is the iron-catalyzed cyclization of allylic substrates, which can produce cis-2,6-disubstituted piperidines with high diastereoselectivity through a process involving thermodynamic equilibration. acs.org Furthermore, the reduction of substituted piperidinones can proceed with high diastereoselectivity. For instance, the baker's yeast reduction of 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate yields the (2R, 3S) hydroxy ester with greater than 99% diastereomeric excess (d.e.). nottingham.ac.uk These methods provide reliable control over the relative stereochemistry of substituents on the piperidine ring.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Ethanesulfonyl Moiety

The ethanesulfonyl group, an N-sulfonyl moiety, significantly influences the reactivity of the piperidine (B6355638) nitrogen to which it is attached. This group is generally stable but can participate in specific reactions under certain conditions.

The sulfur atom in the ethanesulfonyl group is electrophilic due to the presence of two electron-withdrawing oxygen atoms. This makes it susceptible to nucleophilic attack. While direct cleavage of the sulfur-nitrogen bond is not commonly reported for simple ethanesulfonyl piperidines under mild conditions, related N-sulfonyl groups can be removed under specific reductive conditions.

Computational studies using Density Functional Theory (DFT) on related piperidine sulfonamides indicate that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the sulfonamide group, suggesting its susceptibility to nucleophilic attack . The charge analysis reveals an electron-deficient sulfur atom, which is consistent with its electrophilic character in substitution reactions .

In some cases, the entire N-sulfonylpiperidine moiety can undergo reactions. For instance, N-sulfonyl-1,2,3-triazoles can react with saturated heterocycles like piperidine in visible-light-driven three-component reactions rsc.org.

Table 1: DFT-Derived Molecular Parameters for a Model Piperidine Sulfonamide

| Parameter | Value |

| HOMO-LUMO Gap | 4.47 eV |

| Dipole Moment | 4.12 Debye |

| Mulliken Charge on Sulfur | +1.42 |

| Mulliken Charge on Oxygen | -0.89 |

This data is for a related aminoethanesulfonylpiperidine (B1266356) and is presented to illustrate the electronic properties of the sulfonyl group.

Transformations Involving the 3-Hydroxyl Group

The secondary hydroxyl group at the 3-position of the piperidine ring is a key site for functionalization. It can undergo a variety of common alcohol transformations, including oxidation, esterification, and etherification.

Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding ketone, 1-(ethanesulfonyl)piperidin-3-one. A variety of oxidizing agents can be employed for this transformation. Common methods for the oxidation of secondary alcohols to ketones include the use of reagents like Dess-Martin periodinane (DMP) nih.gov, Swern oxidation, or chromium-based reagents. For instance, the oxidation of similar N-substituted 3-hydroxypiperidines has been successfully achieved using DMP nih.gov. Metal-free systems, such as those using 2-iodyloxybenzenesulfonic acid (IBS) with Oxone, have also proven effective for the efficient and selective oxidation of secondary alcohols organic-chemistry.org.

Esterification: The 3-hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid under appropriate conditions. The reaction with an acyl chloride, such as methacryloyl chloride, typically proceeds in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct researchgate.net. This reaction follows a nucleophilic addition-elimination mechanism where the alcohol attacks the carbonyl carbon of the acyl chloride chemguide.co.uk.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis. This involves deprotonation of the 3-hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide youtube.comwikipedia.org. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions masterorganicchemistry.com.

Table 2: Examples of Transformations of the 3-Hydroxyl Group in Piperidine Scaffolds

| Reaction | Reagents and Conditions | Product Type | Reference |

| Oxidation | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Ketone | nih.gov |

| Esterification | Acyl chloride, Triethylamine, CH₂Cl₂ | Ester | researchgate.netchemguide.co.uk |

| Etherification | 1. Sodium Hydride; 2. Alkyl Halide | Ether | youtube.comwikipedia.org |

| Mesylation | Methanesulfonyl chloride, Triethylamine | Mesylate | nih.gov |

Ring Opening and Rearrangement Reactions of Piperidine Derivatives

The piperidine ring, being a saturated heterocycle, is generally stable. However, under specific conditions, N-sulfonylated piperidine derivatives can undergo ring-opening or rearrangement reactions.

Ring Expansion: Ring expansion of related N-substituted pyrrolidines to piperidines has been reported. For example, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine undergoes ring expansion upon reaction with various nucleophiles to yield 3-substituted piperidines rsc.org. This suggests that suitably functionalized N-ethanesulfonyl piperidines could potentially undergo similar skeletal reorganizations. More recent strategies for the synthesis of medium-sized and macrocyclic sulfonamides have utilized ring expansion reactions initiated by nitro reduction or amine conjugate addition whiterose.ac.ukresearchgate.net.

Ring Cleavage: While direct ring cleavage of 1-(ethanesulfonyl)piperidin-3-ol is not well-documented, related N-substituted piperidines can undergo ring opening. For instance, metabolic studies of some piperidine-containing drugs have shown C-oxidative ring cleavage nih.gov. Also, N-arylpyridinium salts can undergo ring cleavage upon reaction with nucleophiles like hydroxylamine (B1172632) or hydroxide (B78521) ions unc.edu. In some cases, treatment of N-benzyl pyrazolo[1,5-b] rsc.orgbenthamscience.comnih.govthiatriazines with alcohols during attempted catalytic hydrogenolysis has led to cleavage of the thiatriazine ring nih.gov.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the key reactions involved in the synthesis and modification of 1-(ethanesulfonyl)piperidin-3-ol is crucial for optimizing reaction conditions and predicting outcomes.

Sulfonylation of Piperidin-3-ol: The synthesis of 1-(ethanesulfonyl)piperidin-3-ol typically involves the reaction of piperidin-3-ol with ethanesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfur atom. The nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonyl chloride. A base, such as triethylamine or sodium hydroxide, is commonly used to neutralize the hydrochloric acid that is formed as a byproduct . The reaction is often carried out in a biphasic solvent system to facilitate the separation of products and byproducts .

Mechanism of Nucleophilic Substitution at the Sulfonyl Group: The nucleophilic substitution at a tetracoordinate sulfur atom, as in sulfonyl chlorides, can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination mechanism. DFT studies on the chloride-chloride exchange in arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism mdpi.com. The geometry around the sulfur atom in the transition state is trigonal bipyramidal mdpi.com.

Mechanism of Ring Expansion: The mechanism of ring expansion reactions, such as the conversion of N-sulfonyl lactams to medium-sized rings, has been investigated using DFT calculations. These studies help to predict the thermodynamic viability of the ring expansion based on the relative energies of the ring-opened, ring-closed, and ring-expanded isomers whiterose.ac.uk. For the Rh-catalyzed ring expansion of aziridines with N-sulfonyl-1,2,3-triazoles, computational studies have been crucial in re-evaluating the reaction outcomes and understanding the role of noncovalent interactions in directing the reaction pathway nih.gov.

Derivatization and Structural Modification Strategies

Functionalization at the Piperidine (B6355638) Nitrogen (N-1)

The nitrogen atom of the piperidine ring, bearing an electron-withdrawing ethanesulfonyl group, presents a unique site for functionalization. While the sulfonamide nitrogen is less nucleophilic than a typical secondary amine, it can still undergo various chemical transformations.

N-Alkylation and N-Arylation:

The direct N-alkylation of sulfonamides can be achieved under basic conditions using alkyl halides. The increased acidity of the sulfonamide N-H bond facilitates deprotonation to form a nucleophilic anion that can then react with an alkylating agent. monash.edu For instance, methods for the N-alkylation of unprotected amino acids using alcohols have been developed, which could be adapted for this scaffold. nih.gov This "borrowing hydrogen" strategy involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination. nih.gov

Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through metal-free methods using activated aryl electrophiles like o-silylaryl triflates. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net These reactions allow for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups at the N-1 position, significantly expanding the chemical space of the resulting analogues.

A summary of potential N-functionalization reactions is presented in Table 1.

Table 1: Potential N-Functionalization Reactions of 1-(Ethanesulfonyl)piperidin-3-ol

| Reaction Type | Reagents and Conditions | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl-1-(ethanesulfonyl)piperidin-3-ol derivatives |

| N-Arylation | Aryl halide, Palladium or Nickel catalyst, Base | N-Aryl-1-(ethanesulfonyl)piperidin-3-ol derivatives |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-1-(ethanesulfonyl)piperidin-3-ol derivatives |

Chemical Modifications at the C-3 Position (Hydroxyl Group)

The secondary hydroxyl group at the C-3 position is a key site for introducing structural diversity. Its reactivity allows for a range of chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification:

The hydroxyl group can be readily converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. saskoer.ca These reactions are typically catalyzed by an acid or a coupling agent. Etherification can be achieved by deprotonation of the hydroxyl group with a strong base to form an alkoxide, which is then reacted with an alkyl halide (Williamson ether synthesis).

Oxidation to Ketone:

The secondary alcohol can be oxidized to the corresponding ketone, 1-(ethanesulfonyl)piperidin-3-one, using a variety of oxidizing agents. sigmaaldrich.com This ketone then serves as a versatile intermediate for further functionalization, such as the introduction of substituents at the C-2 and C-4 positions via enolate chemistry or reductive amination to introduce new amino functionalities.

Table 2 outlines the principal modifications at the C-3 hydroxyl group.

Table 2: Chemical Modifications at the C-3 Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Carboxylic acid, DCC/DMAP or Acid chloride, Pyridine | 3-Acyloxy-1-(ethanesulfonyl)piperidine |

| Etherification | Alkyl halide, NaH | 3-Alkoxy-1-(ethanesulfonyl)piperidine |

| Oxidation | PCC, PDC, or Swern oxidation | 1-(Ethanesulfonyl)piperidin-3-one |

Introduction of Diverse Substituents on the Piperidine Ring

Introducing substituents at other positions on the piperidine ring is a powerful strategy to fine-tune the molecule's properties. This can be achieved through various synthetic routes, often starting from substituted pyridines or by functionalizing the pre-formed piperidine ring. nih.gov

The synthesis of substituted piperidines can be accomplished through the hydrogenation of corresponding substituted pyridines. nih.gov This approach allows for the introduction of substituents at various positions prior to the formation of the piperidine ring. For example, starting with a substituted 3-hydroxypyridine (B118123) would yield a substituted 3-hydroxypiperidine (B146073) after reduction.

Furthermore, the synthesis of highly substituted piperidine analogues has been achieved through various cyclization strategies and multicomponent reactions. ajchem-a.comrsc.org These methods provide access to a wide range of structurally diverse piperidines that can serve as precursors to novel 1-(ethanesulfonyl)piperidin-3-ol analogues.

Development of Libraries of 1-(Ethanesulfonyl)piperidin-3-ol Analogues

The development of chemical libraries based on the 1-(ethanesulfonyl)piperidin-3-ol scaffold is a key strategy in drug discovery programs. nih.gov Combinatorial chemistry and parallel synthesis approaches are employed to rapidly generate large numbers of diverse analogues for high-throughput screening. nih.gov5z.com

These libraries are often designed based on a pharmacophore model, which is a conceptual representation of the key molecular features necessary for biological activity. nih.gov By systematically varying the substituents at the N-1, C-3, and other positions on the piperidine ring, researchers can explore the structure-activity relationships (SAR) and identify compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of such libraries can be facilitated by solid-phase or solution-phase techniques, allowing for the efficient production and purification of a multitude of compounds. nih.gov5z.com The exploration of the 3D chemical space of piperidine fragments is also a crucial aspect of designing these libraries to enhance the probability of discovering novel drug candidates. whiterose.ac.uk

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-(Ethanesulfonyl)piperidin-3-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule can be constructed.

The ¹H NMR spectrum of 1-(Ethanesulfonyl)piperidin-3-ol provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by signals corresponding to the ethylsulfonyl group and the piperidine (B6355638) ring protons.

The ethyl group of the ethanesulfonyl moiety typically displays a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl group, and a triplet for the methyl protons (-CH₃). The protons on the piperidine ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton on the carbon bearing the hydroxyl group (H-3) is expected to appear as a multiplet. The protons adjacent to the nitrogen atom (at C-2 and C-6) are shifted downfield due to the electron-withdrawing effect of the sulfonyl group.

While specific, experimentally verified ¹H NMR data for 1-(Ethanesulfonyl)piperidin-3-ol is not widely published in readily accessible literature, the expected chemical shifts and multiplicities can be inferred from closely related structures like 1-(phenylsulfonyl)piperidine. For instance, in 1-(phenylsulfonyl)piperidine, the protons at C-2 and C-6 appear around 3.25 ppm as a triplet, while the other ring protons appear between 1.53 and 1.80 ppm. rsc.org The presence of the hydroxyl group at the 3-position in 1-(Ethanesulfonyl)piperidin-3-ol would further influence the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Data for 1-(Ethanesulfonyl)piperidin-3-ol This table is predictive and based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -SO₂-CH₂-CH₃ | ~1.3 | Triplet (t) |

| Piperidine H-4, H-5 | ~1.5 - 2.0 | Multiplet (m) |

| -SO₂-CH₂-CH₃ | ~3.1 | Quartet (q) |

| Piperidine H-2, H-6 | ~3.0 - 3.7 | Multiplet (m) |

| Piperidine H-3 | ~3.8 - 4.1 | Multiplet (m) |

| -OH | Variable | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(Ethanesulfonyl)piperidin-3-ol gives a distinct signal.

The carbon of the methyl group in the ethanesulfonyl moiety is expected to appear at a high field (upfield), while the methylene carbon will be further downfield. The carbons of the piperidine ring will have characteristic shifts, with the carbon atom attached to the hydroxyl group (C-3) appearing in the range typical for alcohols (around 60-70 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) are shifted downfield compared to piperidine itself, due to the deshielding effect of the sulfonyl group.

For the related compound 1-(phenylsulfonyl)piperidine, the carbon signals for the piperidine ring appear at δ 47.9, 25.2, and 23.5 ppm. rsc.org For 1-(Ethanesulfonyl)piperidin-3-ol, the C-3 carbon would be significantly shifted downfield due to the hydroxyl group, and the C-2 and C-4 carbons would also be affected.

Table 2: Predicted ¹³C NMR Data for 1-(Ethanesulfonyl)piperidin-3-ol This table is predictive and based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -SO₂-CH₂-C H₃ | ~8 |

| Piperidine C-4, C-5 | ~22 - 35 |

| -SO₂-C H₂-CH₃ | ~45 |

| Piperidine C-2, C-6 | ~48 - 55 |

| Piperidine C-3 | ~65 - 70 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons in the piperidine ring and within the ethyl group, confirming their connectivity. nist.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sigmaaldrich.com This experiment is crucial for assigning each carbon atom to its attached proton(s), for example, linking the C-3 signal to the H-3 proton. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(Ethanesulfonyl)piperidin-3-ol is expected to show characteristic absorption bands for the hydroxyl, sulfonyl, and alkane groups.

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group.

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the ethyl group.

S=O stretch: The sulfonyl group (-SO₂-) will exhibit two strong, characteristic stretching bands. An asymmetric stretch is typically found in the 1300-1350 cm⁻¹ range, and a symmetric stretch appears in the 1140-1160 cm⁻¹ range. For a similar compound, N-(piperidin-1-yl)benzenesulfonamide, a strong -SO₂- stretching band is observed at 1341 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 1-(Ethanesulfonyl)piperidin-3-ol

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | C-H stretch | 2850 - 3000 | Medium-Strong |

| Sulfonyl (S=O) | Asymmetric S=O stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric S=O stretch | 1140 - 1160 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique is used to determine the molecular weight and confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For 1-(Ethanesulfonyl)piperidin-3-ol (C₇H₁₅NO₃S), the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive mode, the compound would likely be detected as the protonated molecule, [M+H]⁺.

The calculated exact mass for the neutral molecule C₇H₁₅NO₃S is 193.0773. Therefore, the protonated molecule [C₇H₁₆NO₃S]⁺ would have a calculated m/z of 194.0845. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the molecular formula. For example, the HRMS (ESI) data for a similar compound, 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, showed a measured value of 333.1278 for the [M+H]⁺ ion, which was very close to the calculated value of 333.1267. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of chemical compounds. In this process, ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed, providing valuable information about the compound's structure. While specific, detailed MS/MS fragmentation data for 1-(Ethanesulfonyl)piperidin-3-ol is not extensively published, the fragmentation behavior can be predicted based on the known fragmentation patterns of similar chemical structures, such as sulfonamides and piperidine derivatives. nih.govnih.gov

Upon introduction into the mass spectrometer, 1-(Ethanesulfonyl)piperidin-3-ol is expected to be ionized, typically through protonation, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would likely lead to a series of characteristic fragment ions. The fragmentation pathways are generally dictated by the lability of specific bonds within the molecule.

A plausible fragmentation pathway for 1-(Ethanesulfonyl)piperidin-3-ol would involve the following key steps:

Neutral Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl group is the neutral loss of water (H₂O). nih.gov In the case of 1-(Ethanesulfonyl)piperidin-3-ol, this would result in the formation of a prominent fragment ion.

Cleavage of the Ethanesulfonyl Group: The bond between the piperidine nitrogen and the sulfur atom of the ethanesulfonyl group is susceptible to cleavage. This can lead to the formation of ions corresponding to the piperidine ring and the ethanesulfonyl moiety.

Loss of Sulfur Dioxide: The elimination of sulfur dioxide (SO₂) is a known fragmentation pathway for sulfonamides. nih.gov This would result in a significant fragment ion.

Ring Opening of the Piperidine Moiety: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller fragment ions.

Predicted Fragmentation of 1-(Ethanesulfonyl)piperidin-3-ol

The following table outlines the predicted major fragment ions for 1-(Ethanesulfonyl)piperidin-3-ol upon tandem mass spectrometric analysis. The molecular weight of 1-(Ethanesulfonyl)piperidin-3-ol is 193.26 g/mol .

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 194.27 ([M+H]⁺) | 176.26 | H₂O | Ion resulting from the loss of a water molecule from the hydroxyl group. |

| 194.27 ([M+H]⁺) | 130.25 | C₂H₅SO₂ | Ion corresponding to the protonated piperidin-3-ol moiety. |

| 194.27 ([M+H]⁺) | 93.13 | C₅H₁₀NO | Ion corresponding to the protonated ethanesulfonyl group. |

| 194.27 ([M+H]⁺) | 130.25 | SO₂ | Ion resulting from the loss of sulfur dioxide. |

Table 1: Predicted MS/MS Fragmentation Data for 1-(Ethanesulfonyl)piperidin-3-ol

It is important to note that the relative abundance of these fragment ions would depend on the specific conditions of the MS/MS experiment, such as the collision energy. The structural elucidation of unknown compounds often involves comparing the experimentally obtained MS/MS spectrum with theoretical fragmentation patterns and data from reference standards.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are pivotal techniques used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.gov This approach is instrumental in identifying potential biological targets and understanding the mechanism of action of a compound. For 1-(Ethanesulfonyl)piperidin-3-ol, docking studies could elucidate its potential interactions with various receptors or enzymes.

Research on related piperidine (B6355638) derivatives has demonstrated the utility of this approach. For instance, docking studies on a series of 4-aminomethyl piperidine derivatives have been used to investigate their analgesic potential by exploring their binding modes within the µ-opioid receptor. tandfonline.com These studies revealed key interactions with residues such as Q124, D147, and Y148. tandfonline.com Similarly, molecular docking has been employed to understand the binding of piperidine derivatives to histamine (B1213489) H3 and sigma-1 receptors, identifying the piperidine moiety as a critical structural element for dual-target activity. nih.gov

In the context of 1-(Ethanesulfonyl)piperidin-3-ol, molecular docking could be used to screen a panel of potential protein targets. The ethanesulfonyl group, the piperidin-3-ol core, and the stereochemistry of the hydroxyl group would be key determinants of its binding specificity and affinity. The sulfonamide group, present in many biologically active compounds, is known to act as a hydrogen bond acceptor and can participate in crucial interactions with protein active sites. nih.gov Docking studies could predict whether the ethanesulfonyl group of 1-(Ethanesulfonyl)piperidin-3-ol engages in similar interactions.

Table 1: Examples of Molecular Docking Studies on Piperidine Derivatives

| Derivative Class | Target Protein | Key Findings |

| 4-Aminomethyl piperidines | µ-Opioid Receptor | Revealed binding affinities and interactions with key residues in the binding pocket. tandfonline.com |

| Piperazine and Piperidine derivatives | Histamine H3 and Sigma-1 Receptors | Identified the piperidine moiety as crucial for dual receptor activity. nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Presynaptic Choline Transporter (CHT) | Guided the optimization of inhibitors, leading to the discovery of a potent and selective compound. nih.gov |

| Sulfonamides with piperidine nucleus | Carbonic Anhydrase Isoforms | Elucidated binding modes and confirmed inhibition data. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent molecules.

For 1-(Ethanesulfonyl)piperidin-3-ol, a QSAR study would involve synthesizing and testing a series of analogues with variations in the ethanesulfonyl group, the position of the hydroxyl group on the piperidine ring, and other substitutions. The biological activity of these compounds would then be correlated with various molecular descriptors.

Studies on related piperidine and sulfonamide derivatives have successfully employed QSAR to model their activities. For example, 2D and 3D-QSAR models have been developed for piperidine derivatives to understand their antidepressant activities. medwinpublishers.com In another study, QSAR models for piperine (B192125) analogs, which contain a piperidine ring, were used to predict their inhibitory activity against a bacterial efflux pump. nih.gov Furthermore, QSAR studies on sulfonamide derivatives have been used to model their antidiabetic activity, achieving high predictive accuracy. medwinpublishers.com

For a QSAR study of 1-(Ethanesulfonyl)piperidin-3-ol and its analogues, a range of descriptors would be calculated, including:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments, which are influenced by the electronegative oxygen and sulfur atoms of the ethanesulfonyl group.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which is important for membrane permeability.

Table 2: Examples of Descriptors Used in QSAR Studies of Related Compounds

| Study Subject | Descriptor Types Used | Modeled Activity |

| Piperidine derivatives | 3D and 2D autocorrelation descriptors | Akt1 inhibitory and antiproliferative activities nih.gov |

| Piperidine derivatives | Topological, constitutional, and quantum-chemical descriptors | Cardiotoxicity mdpi.com |

| Sulfonamide derivatives | Topological descriptors | Antidiabetic activity medwinpublishers.com |

| Thiazole derivatives | Physicochemical and structural descriptors | Cholinesterase inhibition academie-sciences.fr |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential hits with the desired activity. nih.gov

A pharmacophore model for 1-(Ethanesulfonyl)piperidin-3-ol would typically include features such as:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrophobic feature (the ethyl group).

A positive ionizable feature (the piperidine nitrogen under physiological conditions).

Pharmacophore models have been successfully developed for various classes of compounds containing piperidine or sulfonamide moieties. For instance, a pharmacophore model for sigma-1 receptor ligands was developed based on compounds containing a piperidine ring. frontiersin.org This model consisted of a positive ionizable feature and multiple hydrophobic features. frontiersin.org In another example, pharmacophore modeling combined with virtual screening was used to discover novel inhibitors of Plasmodium falciparum Hsp90. acs.org

For 1-(Ethanesulfonyl)piperidin-3-ol, a pharmacophore model could be generated based on its structure and hypothesized interactions with a target. This model could then be used to screen virtual libraries to find structurally diverse compounds that share the same essential features and are therefore likely to have similar biological activity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing conformational changes and interactions with their environment, such as a solvent or a biological receptor. cuny.edu Conformational analysis, a key part of MD simulations, explores the different spatial arrangements of a molecule and their relative energies. nih.gov

MD simulations have been applied to study piperidine-containing compounds to understand their dynamic behavior. For example, simulations of piperidine derivatives have been used to investigate their interaction with receptors and to understand the conformational changes that occur upon binding. nih.gov These studies can reveal the stability of ligand-receptor complexes and the role of specific interactions in maintaining the bound state.

An MD simulation of 1-(Ethanesulfonyl)piperidin-3-ol docked into a putative binding site could provide valuable information on the stability of the predicted binding mode, the key intermolecular interactions, and the role of water molecules in mediating the interaction.

Prediction of Electronic Properties and Reactivity using Quantum Chemistry

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with a high degree of accuracy. cuny.edu These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.

For 1-(Ethanesulfonyl)piperidin-3-ol, quantum chemical calculations could be used to determine a range of properties, including:

Molecular orbital energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Electrostatic potential map: This map shows the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The sulfonyl group would be expected to create a significant electron-withdrawing effect.

Partial atomic charges: These calculations can quantify the charge on each atom, providing insights into potential sites for electrostatic interactions.

Bond orders and bond lengths: These parameters can help to understand the strength and nature of the chemical bonds within the molecule.

Quantum chemical studies on related heterocyclic compounds containing sulfonyl groups have been performed to understand their structure and reactivity. researchgate.netmdpi.comnih.gov These studies can help to rationalize observed chemical behavior and to predict the outcomes of chemical reactions. For 1-(Ethanesulfonyl)piperidin-3-ol, such calculations would provide a fundamental understanding of its electronic structure, which underpins its chemical and biological properties.

Based on a comprehensive search of available scientific literature, there is currently no public domain information regarding the biological activities or structure-activity relationships of the specific chemical compound 1-(Ethanesulfonyl)piperidin-3-ol.

Therefore, it is not possible to generate an article that adheres to the provided outline, as no research data exists for the following sections concerning this particular compound:

Exploration of Biological Activities and Structure Activity Relationships Sar

Structure-Activity Relationship (SAR) Studies for Biological Potency

Searches for the compound by its chemical name and CAS number (1020183-91-9) did not yield any studies detailing its biological or pharmacological properties. While research exists for various piperidine (B6355638) derivatives and compounds containing sulfonyl groups dut.ac.zanih.govresearchgate.netresearchgate.netwho.intnih.govnih.govnih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netmdpi.commdpi.comresearchgate.net, this information is not specific to 1-(Ethanesulfonyl)piperidin-3-ol and cannot be used to describe its sole activities as requested.

Mechanistic Insights into Biological Action (e.g., target identification, binding modes)

Currently, there is no specific information available in the public domain that details the mechanistic insights, biological targets, or binding modes of 1-(Ethanesulfonyl)piperidin-3-ol.

Applications As Synthetic Intermediates and Building Blocks

Precursors for Advanced Heterocyclic Scaffolds

The piperidine (B6355638) nucleus is a fundamental structural motif in a vast number of biologically active compounds and natural products. who.intnih.govijnrd.org Consequently, methods for the synthesis and functionalization of piperidine derivatives are of great interest. mdpi.com 1-(Ethanesulfonyl)piperidin-3-ol serves as a valuable starting material for the creation of more elaborate heterocyclic systems. The hydroxyl group can be oxidized to the corresponding ketone, 1-(ethanesulfonyl)piperidin-3-one, which can then undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be a substrate in reactions like the Wittig or Horner-Wadsworth-Emmons olefination to introduce exocyclic double bonds, or it can participate in condensation reactions with various nucleophiles to form fused or spirocyclic heterocyclic systems.

Furthermore, the nitrogen atom of the N-ethanesulfonyl piperidine can be involved in cyclization reactions. While the sulfonyl group reduces the nucleophilicity of the nitrogen, it also serves as a stable protecting group that can be removed under specific conditions if desired. The presence of the sulfonyl group can also influence the stereochemical outcome of reactions at the C3 position. The synthesis of complex heterocyclic structures often relies on such strategic manipulations of functionalized piperidine rings. organic-chemistry.org For example, derivatives of N-arylsulfonyl piperidines have been utilized in the synthesis of complex molecules with potential therapeutic applications. evitachem.comnih.gov The development of novel synthetic methodologies continues to expand the utility of piperidine-based building blocks in constructing diverse heterocyclic libraries for drug discovery and material science. news-medical.netnih.gov

Role in Natural Product Synthesis

While no direct applications of 1-(Ethanesulfonyl)piperidin-3-ol in the total synthesis of natural products have been prominently reported, the piperidine skeleton is a recurring motif in a wide array of alkaloids and other natural compounds with significant biological activity. who.intnih.gov The synthesis of these complex natural products often requires the use of functionalized piperidine building blocks that allow for the controlled introduction of substituents and the formation of intricate ring systems.

The N-sulfonyl protecting/activating group strategy is a common tactic in the synthesis of nitrogen-containing heterocycles. The ethanesulfonyl group in 1-(ethanesulfonyl)piperidin-3-ol can serve this purpose, allowing for selective reactions at other positions of the molecule before potential modification or removal of the sulfonyl group in later synthetic steps. The hydroxyl group at the 3-position provides a versatile handle for introducing various functionalities present in natural products, such as ester, ether, or amino groups, through standard organic transformations. Given the prevalence of the piperidine core in nature, building blocks like 1-(ethanesulfonyl)piperidin-3-ol represent potential starting points for the stereocontrolled synthesis of these complex and biologically important molecules.

Utility in the Construction of Complex Chemical Entities

The construction of complex chemical entities for medicinal chemistry and materials science often relies on the use of robust and versatile building blocks. 1-(Ethanesulfonyl)piperidin-3-ol fits this description due to its combination of a stable heterocyclic core and reactive functional groups. The N-sulfonylpiperidine moiety is a common feature in a variety of biologically active compounds. For example, N-arylsulfonylpiperazinone derivatives, structurally related to N-ethanesulfonylpiperidines, have been investigated as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov

The synthesis of such complex molecules often involves multi-step sequences where the piperidine ring acts as a central scaffold. The ethanesulfonyl group can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. The hydroxyl group can be used as a point of attachment for other molecular fragments through esterification, etherification, or other coupling reactions. For instance, the oxidation of the alcohol to a ketone provides an electrophilic center for the addition of organometallic reagents or the formation of enamines, enabling the construction of highly substituted piperidine derivatives. The development of curcumin (B1669340) mimics containing a 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinone core highlights the utility of N-sulfonylated piperidines in generating complex structures with potential therapeutic applications. nih.gov

Development of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective chemical probes requires molecules with high potency, selectivity, and a means for detection or interaction with their biological target. While 1-(ethanesulfonyl)piperidin-3-ol itself is not a chemical probe, its scaffold is well-suited for elaboration into such tools.

The ethanesulfonyl group can be modified to incorporate a reactive "warhead" for covalent labeling of a target protein. For example, it could potentially be converted to a sulfonyl fluoride, a group known to react with nucleophilic residues like serine, threonine, tyrosine, lysine, and histidine in proteins. This approach has been successfully used to develop chemical probes for various targets.

Alternatively, the hydroxyl group or other positions on the piperidine ring can be functionalized with reporter groups such as fluorophores, biotin (B1667282) tags for affinity purification, or photo-crosslinkers to identify binding partners. The piperidine scaffold itself can serve as the core recognition element that provides binding affinity and selectivity for a particular protein target. The modular nature of synthesizing derivatives from 1-(ethanesulfonyl)piperidin-3-ol would allow for the systematic variation of these components to optimize the properties of the resulting chemical probe.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The development of efficient and versatile synthetic routes is fundamental to exploring the full potential of 1-(ethanesulfonyl)piperidin-3-ol and its derivatives. Current strategies for constructing substituted piperidines often involve multi-step processes that can be lengthy and costly. news-medical.net Future research should focus on novel methodologies that offer improved yields, reduced reaction times, and greater molecular diversity.

One promising avenue is the application of modern catalytic systems. For instance, the use of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling has been shown to streamline the synthesis of complex piperidines, reducing the number of synthetic steps and reliance on expensive precious metals like palladium. news-medical.net Such an approach could be adapted for the late-stage functionalization of the 1-(ethanesulfonyl)piperidine core.

Furthermore, the development of one-pot reactions that integrate multiple synthetic transformations, such as amide activation, reduction, and intramolecular nucleophilic substitution, can provide an efficient, metal-free route to piperidine (B6355638) structures. researchgate.net Exploring domino reactions, where a single event triggers a cascade of bond-forming reactions, could also lead to the rapid assembly of complex piperidinol analogs from simple starting materials. researchgate.net

A key precursor to 1-(ethanesulfonyl)piperidin-3-ol is the corresponding ketone, 1-(ethanesulfonyl)piperidin-3-one. Efficient synthesis of this ketone is crucial. Green chemistry approaches, moving away from classical methods like the Dieckman condensation, have been developed for N-substituted piperidones and could be adapted for this purpose. nih.govresearchgate.net Subsequent stereoselective reduction of the ketone would then yield the desired chiral alcohol, 1-(ethanesulfonyl)piperidin-3-ol.

| Synthetic Approach | Potential Advantages | Relevant Research |

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Fewer steps, reduced cost, increased complexity | news-medical.net |

| One-Pot Amide Activation/Cyclization | Metal-free, efficient | researchgate.net |

| Domino Reactions | Rapid assembly of complex structures | researchgate.net |

| Green Synthesis of Piperidones | Environmentally friendly, efficient precursor synthesis | nih.govresearchgate.net |

Advanced Computational Approaches in Design and Optimization

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For 1-(ethanesulfonyl)piperidin-3-ol, computational studies can provide valuable insights into its potential biological activities and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of 1-(ethanesulfonyl)piperidin-3-ol derivatives with their biological activity. nih.gov By developing statistically robust QSAR models, it is possible to predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.gov Such models often utilize steric, electronic, and topological descriptors to capture the essential physicochemical properties of the molecules. nih.gov

Molecular docking simulations can be used to predict the binding mode of 1-(ethanesulfonyl)piperidin-3-ol and its analogs within the active site of a target protein. tandfonline.comnih.gov This information is crucial for understanding the molecular basis of activity and for designing modifications that enhance binding affinity and selectivity. nih.govrsc.org For instance, docking studies could reveal key hydrogen bonding or hydrophobic interactions that can be exploited through targeted structural modifications.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by providing insights into the dynamic behavior of the complex over time. nih.govrsc.org MD can help to assess the stability of the predicted binding pose and identify crucial amino acid residues involved in the interaction. nih.govrsc.org

| Computational Method | Application for 1-(Ethanesulfonyl)piperidin-3-ol | Key Outcomes |

| QSAR | Predicting biological activity of analogs | Identification of key structural features for activity |

| Molecular Docking | Predicting binding mode to target proteins | Understanding ligand-receptor interactions, guiding analog design |

| Molecular Dynamics | Assessing stability of ligand-protein complexes | Refined understanding of dynamic interactions |

Expansion of the Biological Target Landscape

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting various biological systems. mdpi.commdpi.com While the specific biological targets of 1-(ethanesulfonyl)piperidin-3-ol are yet to be defined, its structural features suggest several potential areas for investigation.

Given the prevalence of the piperidine motif in central nervous system (CNS) active agents, exploring targets such as opioid receptors, dopamine (B1211576) receptors, and sigma receptors would be a logical starting point. tandfonline.comnih.gov For example, piperidine derivatives have been designed as potent µ-opioid receptor agonists and antagonists. nih.gov Furthermore, computational studies have identified piperidine-based compounds with high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.govrsc.org

The anti-infective potential of piperidinol analogs also warrants investigation. Piperidinol-containing compounds have been identified with activity against Mycobacterium tuberculosis. nih.gov Additionally, novel piperidine derivatives have shown promise as antifungal agents. nih.gov

The anticancer properties of piperidine derivatives are another area of active research. ajchem-a.com For example, piperidine-dihydropyridine hybrids have been designed and synthesized as potential anticancer agents, with some compounds showing significant activity against human breast and lung cancer cell lines. nih.gov

| Potential Target Class | Rationale | Example Research Areas |

| CNS Receptors | Piperidine is a common scaffold in CNS drugs. | Opioid, dopamine, and sigma receptor modulation. tandfonline.comnih.govnih.gov |

| Anti-Infective Targets | Piperidinols have shown antimicrobial activity. | Antituberculosis and antifungal drug discovery. nih.govnih.gov |

| Cancer-Related Targets | Piperidine derivatives exhibit anticancer properties. | Development of novel cytotoxic agents. nih.govajchem-a.com |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of the 1-(ethanesulfonyl)piperidin-3-ol scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry is essential. These technologies allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new bioactive molecules. pharmatutor.org

Combinatorial chemistry enables the systematic generation of a large number of derivatives by combining a small number of chemical building blocks in all possible combinations. pharmatutor.org For 1-(ethanesulfonyl)piperidin-3-ol, a combinatorial library could be created by varying the substituents on the piperidine ring and the sulfonyl group. This approach allows for a broad exploration of the chemical space around the core scaffold.

HTS platforms can then be used to screen these compound libraries against a panel of biological targets in a rapid and automated fashion. tandfonline.com HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cell viability. tandfonline.com The data generated from HTS can be used to identify initial "hits" from the library that exhibit the desired biological activity. stanford.edu These hits can then be further optimized through medicinal chemistry efforts.

The development of focused libraries, designed based on a pharmacophore model or the structure of a known ligand, can also be a powerful strategy. nih.gov For example, a library of 1-(ethanesulfonyl)piperidin-3-ol analogs could be designed to target a specific family of receptors, increasing the probability of finding potent and selective ligands. nih.gov

| Technology | Role in Researching 1-(Ethanesulfonyl)piperidin-3-ol | Expected Outcome |

| Combinatorial Chemistry | Rapid generation of a diverse library of analogs. | Broad exploration of chemical space. pharmatutor.org |

| High-Throughput Screening | Automated biological evaluation of the compound library. | Identification of initial "hit" compounds. tandfonline.comstanford.edu |

| Focused Library Design | Synthesis of a library targeted at specific biological families. | Increased probability of finding potent and selective ligands. nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical research and development to minimize the environmental impact of chemical synthesis. mdpi.com For the future development of 1-(ethanesulfonyl)piperidin-3-ol and its derivatives, the adoption of sustainable and green chemistry approaches will be crucial.

This includes the use of environmentally benign solvents, or even solvent-free reaction conditions, to reduce waste and toxicity. ajchem-a.com Water-initiated processes and reactions catalyzed by non-toxic and recyclable catalysts are also key aspects of green synthesis. ajchem-a.com For instance, the synthesis of N-substituted piperidones, a key class of precursors, has been achieved using green chemistry principles that offer significant advantages over traditional methods. nih.gov

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. Synthetic routes with high atom economy should be prioritized to minimize the generation of waste.

| Green Chemistry Principle | Application in the Synthesis of 1-(Ethanesulfonyl)piperidin-3-ol | Benefit |

| Use of Green Solvents/Solvent-Free Conditions | Replacing hazardous organic solvents with safer alternatives or eliminating them entirely. | Reduced environmental pollution and worker exposure. ajchem-a.com |

| Use of Non-toxic/Recyclable Catalysts | Employing catalysts that are environmentally friendly and can be reused. | Reduced waste and cost. researchgate.net |

| Biocatalysis | Utilizing enzymes for stereoselective transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. mdpi.com |

| High Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(ethanesulfonyl)piperidin-3-ol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of piperidin-3-ol derivatives using ethanesulfonyl chloride under anhydrous conditions. Key steps include maintaining a dry environment (due to ethanesulfonyl chloride's reactivity with water ) and using bases like triethylamine to neutralize HCl byproducts. Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 piperidin-3-ol to sulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate high-purity products .

Q. How can researchers characterize the structural integrity of 1-(ethanesulfonyl)piperidin-3-ol and its analogs?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm the sulfonyl group’s presence via distinct H NMR signals for ethanesulfonyl protons (~3.0–3.5 ppm) and C NMR signals for the sulfonyl carbon (~55–60 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 210–254 nm .

Q. What safety protocols are essential when handling ethanesulfonyl chloride during synthesis?

- Methodological Answer : Ethanesulfonyl chloride reacts violently with water and bases, necessitating:

- Storage : In airtight containers under inert gas (argon/nitrogen) at ≤4°C.

- Handling : Use fume hoods, chemical-resistant gloves (nitrile), and eye protection.

- Emergency Measures : Immediate rinsing with water for skin/eye exposure and evacuation in case of inhalation .

Advanced Research Questions

Q. How can structural modifications to 1-(ethanesulfonyl)piperidin-3-ol improve target selectivity, such as in kinase inhibition?

- Methodological Answer : Analog design should focus on:

- Substituent Position : Hydroxyl group orientation (3-OH vs. 4-OH) impacts binding; e.g., 3-OH derivatives show higher selectivity for sphingosine kinase 1 (SK1) over SK2 .

- Sulfonyl Group Tuning : Ethanesulfonyl’s electron-withdrawing properties enhance metabolic stability compared to bulkier sulfonyl groups.

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with catalytic residues (e.g., Asp178 in SK1) .

Q. What pharmacokinetic parameters should be prioritized to optimize oral bioavailability of 1-(ethanesulfonyl)piperidin-3-ol analogs?

- Methodological Answer : Key parameters include:

- Rotatable Bond Count : Limit to ≤10 to reduce conformational flexibility and enhance membrane permeability.

- Polar Surface Area (PSA) : Target ≤140 Ų to balance solubility and absorption.

- LogP : Aim for 1–3 to ensure adequate lipid solubility without excessive hydrophobicity.

Q. How do conflicting data on in vivo efficacy and in vitro potency arise, and how can researchers resolve these discrepancies?

- Methodological Answer : Discrepancies may stem from:

- Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation) reduces plasma concentrations. Mitigate via deuterium incorporation or steric hindrance near labile sites.

- Protein Binding : High plasma protein binding (e.g., albumin) lowers free drug levels. Measure unbound fractions using equilibrium dialysis.

- Dosing Regimens : Adjust frequency or route (e.g., intraperitoneal vs. oral) to match pharmacokinetic profiles .

Q. What experimental approaches are effective for elucidating the mechanism of action of 1-(ethanesulfonyl)piperidin-3-ol in neurological disorders?

- Methodological Answer :

- Astrocyte Assays : Measure glutamate uptake or cytokine secretion in primary astrocytes to assess neuroprotective effects .

- Electrophysiology : Patch-clamp studies on neuronal cultures evaluate ion channel modulation.

- Behavioral Models : Use rodent seizure models (e.g., pentylenetetrazole-induced) to correlate in vitro potency with anticonvulsant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.